molecular formula C18H18Cl2N2O4S B2734040 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide CAS No. 921999-55-5

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide

Cat. No.: B2734040
CAS No.: 921999-55-5
M. Wt: 429.31
InChI Key: JDNUGWBEVWFNPS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an indolinylsulfonyl group, and an acetamide moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)amine: This intermediate is prepared by reacting indoline with ethyl sulfonyl chloride under basic conditions.

    Coupling Reaction: Finally, the acyl chloride is reacted with the amine intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide: Lacks the dichlorophenoxy group but shares the indolinylsulfonyl and acetamide moieties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from its analogs and valuable for diverse research applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-5-6-17(15(20)11-14)26-12-18(23)21-8-10-27(24,25)22-9-7-13-3-1-2-4-16(13)22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNUGWBEVWFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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